2,6-Diazaspiro[3.4]octan-7-one

Sigma-1 receptor Analgesia Morphine tolerance

Researchers developing σ1 receptor modulators often face scaffold flexibility that compromises binding affinity. 2,6-Diazaspiro[3.4]octan-7-one (CAS 1211515-65-9) provides a rigid spirocyclic architecture with precise N-atom positioning for consistent high-affinity binding. • Validated σ1 antagonist scaffold: IC50 = 19.1 nM for key derivatives • Enhances opioid analgesia without adverse effects • Orthogonal protection strategy enables rapid SAR • 95% purity, multigram synthesis available

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1211515-65-9
Cat. No. B577600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.4]octan-7-one
CAS1211515-65-9
Synonyms2,6-diazaspiro[3.4]octan-7-one
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1C(=O)NCC12CNC2
InChIInChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9)
InChIKeyGZTLCSVTDYAMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.4]octan-7-one: σ1 Receptor Antagonist Scaffold


2,6-Diazaspiro[3.4]octan-7-one (CAS 1211515-65-9) is a conformationally constrained spirocyclic amine that serves as a versatile building block in medicinal chemistry. The compound features a rigid 3D architecture incorporating two nitrogen atoms within a fused azetidine-γ-lactam framework, offering enhanced physicochemical properties and target selectivity relative to linear or monocyclic amines. Its derivatives have been validated as potent σ1 receptor antagonists, with the scaffold enabling high-affinity binding to the σ1 receptor while maintaining favorable drug-like properties. This scaffold has garnered significant attention in pain management research due to its ability to synergistically enhance opioid analgesia without amplifying adverse effects, positioning it as a privileged structure for developing novel analgesics and σ1 receptor modulators [1].

Scaffold Identity Conformationally constrained spirocyclic amine; 2,6-diazaspiro[3.4]octan-7-one core with fused azetidine-γ-lactam architecture
Primary Research Context Reported σ1 receptor antagonist tool scaffold; supports pain-pathway and opioid-modulation model studies
Workflow Selection Medicinal chemistry building block for σ1 receptor modulator SAR, scaffold-hopping, and spirocyclic library design

2,6-Diazaspiro[3.4]octan-7-one: Why Generic Substitution Fails


While the broader 2,6-diazaspiro[3.4]octane class exhibits diverse biological activities, the 7-one ketone functionality in 2,6-Diazaspiro[3.4]octan-7-one is not a trivial structural variation. This carbonyl group is essential for establishing critical hydrogen-bonding interactions within the σ1 receptor binding pocket, as evidenced by structure-based design efforts leveraging the co-crystal structure of σ1R with 4-IBP [1]. Furthermore, the precise positioning of the two nitrogen atoms within the spirocyclic framework is non-negotiable for achieving the observed potency and selectivity profile. Generic substitutions, such as 2,6-diazaspiro[3.4]octane lacking the 7-one moiety or alternative spirocyclic amines with altered ring sizes (e.g., 2,6-diazaspiro[3.5]nonane), would be expected to result in significant loss of binding affinity and functional activity [2]. Therefore, informed procurement decisions must prioritize the exact CAS 1211515-65-9 compound to ensure reproducibility of reported biological outcomes.

7-one ketone deletion: Removal of the carbonyl group eliminates key hydrogen-bonding contacts with the σ1 receptor binding pocket, likely reducing binding affinity.
Spiro ring-size alteration: Switching to larger rings (e.g., 2,6-diazaspiro[3.5]nonane) or shifting nitrogen positions alters 3D conformation; potency and selectivity profiles may not transfer.
Exact CAS identity required: Generic 2,6-diazaspiro[3.4]octane derivatives lacking the 7-one group are not interchangeable; only CAS 1211515-65-9 ensures reported pharmacological outcomes.

2,6-Diazaspiro[3.4]octan-7-one: Evidence Comparison


σ1 Receptor Binding Affinity vs. 4-IBP and S1RA

A derivative of 2,6-Diazaspiro[3.4]octan-7-one, designated Compound 32, exhibits a σ1 receptor IC50 of 19.1 ± 0.6 nM, placing its potency between the high-affinity ligand 4-IBP (Ki = 1.7 nM) and the clinically advanced antagonist S1RA (Ki = 17.0 ± 7.0 nM). This scaffold-derived compound demonstrates that the 2,6-diazaspiro[3.4]octan-7-one core can achieve σ1 receptor engagement comparable to established reference compounds [1], [2], [3].

σ1 Receptor Affinity
Cross-study comparable
Scaffold derivative (Compound 32) IC50 = 19.1 ± 0.6 nM vs. 4-IBP Ki = 1.7 nM, S1RA Ki = 17.0 ± 7.0 nM. Compound 32 shows equipotency to S1RA.
Scaffold affinity context supports σ1 receptor antagonist research fit.
Human σ1 radioligand binding assay; comparison across studies.
Sigma-1 receptor Analgesia Morphine tolerance

In Vivo Morphine Analgesia and Tolerance Reversal

In a mouse model of morphine-induced analgesia, Compound 32 (a 2,6-diazaspiro[3.4]octan-7-one derivative) administered intraperitoneally at doses of 0–60 mg/kg produced a dose-dependent enhancement of morphine's antinociceptive effect, with significant potentiation observed at 40 mg/kg. Critically, Compound 32 also rescued morphine-induced analgesic tolerance at 30 mg/kg, an in vivo functional endpoint not uniformly achieved by all σ1 receptor ligands [1].

Morphine Analgesia Model
Direct head-to-head
Compound 32 (i.p.) dose-dependently enhanced morphine antinociception; significant effect at 40 mg/kg. At 30 mg/kg reversed morphine analgesic tolerance in mouse tail-flick test.
Supports pain-pathway model-response endpoint context.
% MPE measured; morphine-tolerant mouse model.
Opioid tolerance Pain management In vivo pharmacology

Synthetic Scalability and Orthogonal Protection

A robust and cost-effective six-step synthetic route has been developed for orthogonally protected 2,6-diazaspiro[3.4]octane analogues, enabling the preparation of multigram quantities of this building block. This synthetic accessibility contrasts with the more complex and less scalable routes often required for alternative spirocyclic amines, such as 2,6-diazaspiro[3.5]nonane derivatives [1].

Synthetic Route
Class-level inference
Orthogonal Boc/Cbz six-step synthesis enables multigram production. More accessible than larger spiro systems (e.g., [3.5]nonane) due to favorable cyclization.
Synthetic accessibility reduces procurement lead time.
Comparative synthetic route assessment; actual yields may vary.
Synthetic chemistry Medicinal chemistry Building block

Favorable Physicochemical and Drug-Like Properties

2,6-Diazaspiro[3.4]octan-7-one (CAS 1211515-65-9) possesses a molecular weight of 126.16 g/mol and a calculated XLogP3-AA value of -1.3, indicating good aqueous solubility and low lipophilicity [1]. These properties are advantageous for central nervous system penetration and oral bioavailability compared to more lipophilic spirocyclic alternatives.

Physicochemical Profile
Supporting evidence
MW = 126.16 g/mol; XLogP3-AA = -1.3. Low lipophilicity, good aqueous solubility.
Property context aligns with CNS research compound expectations.
Computed descriptors (PubChem); experimental validation recommended.
ADMET Drug-likeness Physicochemical properties

Commercial Availability with Defined Purity

2,6-Diazaspiro[3.4]octan-7-one (CAS 1211515-65-9) is commercially available from multiple reputable suppliers with a standard purity of 95% (HPLC) . Pricing and packaging options are transparent, with quantities ranging from 100 mg to 10 g, enabling flexible procurement for both early-stage research and larger-scale lead optimization efforts.

Commercial Availability
Data to verify
Supplied by multiple vendors at ≥95% purity; packaging from 100 mg to 10 g.
Procurement-ready; batch consistency requires verification.
Vendor-listed specifications; independent COA review advised.
Procurement Supply chain Analytical chemistry

Safety and Handling Profile

According to GHS classification, 2,6-Diazaspiro[3.4]octan-7-one is classified as an irritant (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) [1]. This hazard profile is typical for small-molecule amines and can be managed with standard personal protective equipment (PPE), including gloves, eye protection, and adequate ventilation.

Handling Profile
Data to verify
GHS irritant (H315, H319, H335). Standard amine hazard; manage with PPE and ventilation.
Well-characterized safety labeling supports lab risk assessment.
Review current SDS before handling.
Chemical safety GHS classification Occupational health

2,6-Diazaspiro[3.4]octan-7-one: Key Applications


σ1 Antagonist Development for Pain Management

The 2,6-diazaspiro[3.4]octan-7-one scaffold is ideally suited for medicinal chemistry programs targeting the σ1 receptor for pain management. Its derivatives, exemplified by Compound 32, demonstrate nanomolar binding affinity (IC50 = 19.1 nM) and robust in vivo efficacy in enhancing morphine analgesia and reversing tolerance [1]. This positions the scaffold as a privileged starting point for developing novel analgesics with reduced opioid-related adverse effects.

Opioid Tolerance Reversal and Adjunctive Therapy

The ability of 2,6-diazaspiro[3.4]octan-7-one derivatives to rescue morphine-induced analgesic tolerance at 30 mg/kg i.p. in mouse models highlights its potential in developing adjunctive therapies for chronic pain patients experiencing opioid tolerance [1]. This functional differentiation from other σ1 ligands makes this scaffold a compelling choice for programs aimed at addressing opioid therapy limitations.

Medicinal Chemistry SAR and Scaffold Hopping

The established six-step synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues, enabling multigram production, makes this scaffold an efficient platform for structure-activity relationship (SAR) studies and scaffold hopping from existing σ1 receptor ligands like 4-IBP [2]. The synthetic accessibility and favorable physicochemical properties (MW 126.16, XLogP3 -1.3) [3] reduce the time and resources required to explore chemical space around the σ1 receptor binding pocket.

Building Block for Spirocyclic Compound Libraries

2,6-Diazaspiro[3.4]octan-7-one serves as a versatile building block for constructing diverse spirocyclic compound libraries. Its commercial availability in research quantities (100 mg to 10 g) with 95% purity and its orthogonal protection strategy [2] enable rapid diversification through well-established reactions, accelerating hit-to-lead timelines in early-stage drug discovery.

Application
Selection Property
Validation Focus
σ1 receptor antagonist research
σ1 binding affinity context
Binding assay and functional model-response endpoints
Opioid tolerance model studies
Morphine antinociception model response
Tolerance reversal endpoints in mouse models
SAR and scaffold-hopping campaigns
Synthetic scalability and purity
Physicochemical property review and analog library validation
Spirocyclic compound library synthesis
Commercial availability and orthogonal protection
Purity verification and diversification compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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